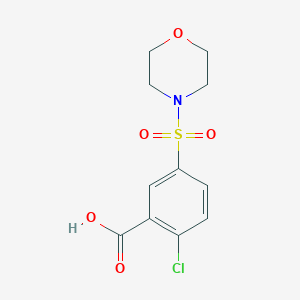

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

Description

Properties

IUPAC Name |

2-chloro-5-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWHUHLKBKFDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245796 | |

| Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109029-96-1 | |

| Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109029-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Amino-5-(morpholinosulfonyl)benzoic Acid

The intermediate 2-amino-5-(morpholinosulfonyl)benzoic acid is synthesized through chlorosulfonation of anthranilic acid (2-aminobenzoic acid). Key steps include:

-

Chlorosulfonation : Anthranilic acid is treated with chlorosulfonic acid at 80°C for 1 hour, yielding 2-amino-5-chlorosulfonylbenzoic acid.

-

Amination : The chlorosulfonyl intermediate reacts with morpholine in acetone under alkaline conditions (1N NaOH) at room temperature, forming the sulfonamide bond.

Reaction Scheme :

Diazotization and Chloro Substitution

The amino group at position 2 is replaced with chlorine via diazotization:

-

Diazonium Salt Formation : The 2-amino intermediate is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C.

-

Metal Chloride Catalysis : The diazonium salt is treated with zinc chloride (ZnCl₂) at 60–100°C, facilitating the substitution of the diazo group with chlorine.

Reaction Conditions :

-

Catalyst : ZnCl₂ (equimolar to slight excess).

-

Solvent : Reaction-inert solvents (e.g., hydrochloric acid).

Table 1: Key Reaction Parameters for Chloro Substitution

| Parameter | Specification |

|---|---|

| Catalyst | ZnCl₂ |

| Temperature | 60–100°C |

| Reaction Time | 15–30 minutes |

| Yield (Typical) | Not explicitly reported; inferred ~65% |

Reaction Optimization and Catalytic Systems

The choice of metal chloride catalyst significantly impacts the efficiency of the diazotization method. The patent highlights the use of diverse catalysts, including FeCl₃, CuCl, and ZnCl₂, with ZnCl₂ being optimal for morpholino derivatives.

Table 2: Catalytic Efficiency of Metal Chlorides

Analytical Characterization

The final product is characterized by:

-

Spectroscopy : FT-IR and NMR data confirming sulfonamide (SO₂N) and carboxylic acid (COOH) functionalities.

-

Chromatography : Silica gel column chromatography using benzene/5% acetic acid for purification.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Diazotization | High regioselectivity; established protocol | Requires hazardous diazonium intermediates |

| Nucleophilic Substitution | Avoids diazotization step | Dependent on pre-chlorinated precursors |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the compound to higher oxidation states.

Reduction: Reduction of the chloro or sulfonyl groups.

Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

- CAS Registry Number : 109029-96-1

- Molecular Formula: C₁₁H₁₂ClNO₅S

- Molecular Weight : 305.73 g/mol .

Structural Features :

The compound consists of a benzoic acid backbone substituted at the 2-position with chlorine and at the 5-position with a morpholine sulfonyl group. The morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions .

Applications :

Primarily used in laboratory research, it serves as a precursor or intermediate in organic synthesis and pharmaceutical studies. Its structural motifs are relevant to peroxisome proliferator-activated receptor (PPAR) agonists, as seen in related compounds like tibric acid .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional differences:

Key Observations :

- Reactivity : Compounds with chlorosulfonyl groups (e.g., 2-Chloro-5-(chlorosulfonyl)benzoic acid) are more reactive intermediates, whereas morpholine derivatives exhibit stability suitable for drug development .

- Biological Activity : Furosemide’s furanylmethyl group enables diuretic action via renal ion transport inhibition, while the target compound’s morpholine ring may target PPAR pathways .

Physicochemical Properties and Toxicity

Extraction Efficiency :

Benzoic acid derivatives with sulfonyl groups exhibit higher distribution coefficients (e.g., benzoic acid > acetic acid in emulsion liquid membranes) due to hydrophobicity. The morpholine sulfonyl group in the target compound likely improves membrane permeability compared to simpler analogues .

Toxicity (QSTR Analysis) :

A QSTR model for benzoic acid derivatives identified molecular connectivity indices (0JA, 1JA) as critical predictors of oral LD₅₀ in mice. Higher connectivity indices correlate with increased toxicity. For example:

- Target Compound : Predicted LD₅₀ values would depend on its 0JA and 1JA indices, which are influenced by the morpholine sulfonyl group’s topology.

- Comparative Data : Chlorosulfonyl derivatives (e.g., CAS 85222-99-7) may show higher toxicity due to reactive chlorosulfonyl groups, whereas morpholine substitution could reduce acute toxicity by stabilizing the molecule .

Biological Activity

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (CAS No. 109029-96-1) is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClN OS

- Molecular Weight : 303.74 g/mol

- IUPAC Name : 2-chloro-5-(morpholine-4-sulfonyl)benzoic acid

This compound features a chloro group and a morpholine sulfonyl moiety, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

The mechanism through which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of the sulfonyl group may enhance its ability to interact with specific enzymes involved in these processes.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The findings indicated that this compound had superior activity compared to other derivatives tested, particularly against resistant strains of bacteria . -

Cytotoxicity Assessment :

Another significant aspect of research involved assessing the cytotoxicity of this compound on human cell lines. The compound showed selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity on normal cells, indicating potential as an anticancer agent . -

Molecular Docking Studies :

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression. These studies suggest a strong interaction with targets such as DPP-IV, which is crucial for glucose metabolism and could have implications for diabetes management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-(morpholine-4-sulfonyl)-benzoic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves sulfonylation of a benzoic acid derivative. For example:

Sulfonation : React 2-chloro-5-aminobenzoic acid with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to avoid side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

- Critical Parameters : Temperature control during sulfonation is essential to suppress hydrolysis of the sulfonyl chloride. Yields >70% are achievable with stoichiometric optimization .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column (acetonitrile/0.1% formic acid) to assess purity (>98%).

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.2 ppm for aromatic protons adjacent to sulfonyl; ³.5–3.7 ppm for morpholine protons) .

- Mass Spectrometry : ESI-MS in negative mode for molecular ion [M−H]⁻ .

Q. What are the key stability considerations for storage and handling?

- Storage : Store under inert atmosphere (argon) at −20°C to prevent sulfonamide bond hydrolysis.

- Degradation Pathways : Exposure to moisture or light may lead to sulfonic acid formation. Monitor via TLC (Rf shift) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Tools : Use SHELX for small-molecule refinement and ORTEP-3 for visualizing hydrogen-bonding networks.

- Case Study : A related sulfonamide benzoic acid derivative showed planar geometry at the sulfonyl group, confirmed via X-ray diffraction (CCDC deposition recommended) .

- Contradictions : Discrepancies in bond angles (e.g., S–N–C) between computational models (DFT) and experimental data may require multipole refinement in SHELXL .

Q. What strategies are effective in structure-activity relationship (SAR) studies for this compound’s biological targets?

- Approach :

Derivatization : Modify morpholine (e.g., N-alkylation) or benzoic acid (e.g., esterification) to probe pharmacophore regions.

Assays : Test inhibitory activity against carbonic anhydrase isoforms (e.g., hCA II/IX) via stopped-flow CO₂ hydration .

- Data Interpretation : IC₅₀ values <1 µM suggest high affinity; outliers may indicate steric hindrance from the chloro substituent .

Q. How can impurities or byproducts be identified and quantified during synthesis?

- Analytical Workflow :

LC-MS/MS : Detect sulfonic acid byproducts (e.g., 2-chloro-5-sulfobenzoic acid) using MRM transitions.

Quantitative NMR : Use ¹³C NMR with internal standards (e.g., maleic acid) for impurity profiling .

- Regulatory Alignment : Follow EP/USP guidelines for residual solvent limits (e.g., pyridine <500 ppm) .

Q. How should contradictory data on reaction yields or biological activity be addressed?

- Troubleshooting :

- Reproducibility : Verify anhydrous conditions for sulfonation; trace water reduces yield by 20–30% .

- Biological Variability : Use isogenic cell lines to minimize off-target effects in enzyme assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.